(E)-4-Octenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
18776-92-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(E)-oct-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+ |
InChI Key |
PFHBCQFBHMBAMC-SNAWJCMRSA-N |
SMILES |
CCCC=CCCC(=O)O |
Isomeric SMILES |
CCC/C=C/CCC(=O)O |
Canonical SMILES |
CCCC=CCCC(=O)O |
density |
d20 0.93 0.924-0.930 |
melting_point |
Mp ?4 ° 4°C |
Other CAS No. |
18776-92-6 |
physical_description |
Liquid Colourless liquid; Greasy aroma |
solubility |
Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Biosynthetic Pathways of E 4 Octenoic Acid
Identification and Distribution in Biological Systems
(E)-4-Octenoic acid (PubChem CID: 6433715) is characterized by its eight-carbon chain and a double bond in the trans configuration at the C-4 position. nih.govhmdb.ca Its natural occurrence is noted across different biological kingdoms, primarily as an intermediate in complex biosynthetic pathways or as an ester derivative.
Occurrence as a Constituent of Natural Products
Presence in Plant Extracts as EstersEsters of this compound have been identified in various plant extracts, contributing to the aromatic profiles of certain fruits. Ethyl (E)-4-octenoate (CAS: 78989-37-4) has been found as a constituent in the fruit aromas of apricot, nectarine, and pear.thegoodscentscompany.comThis indicates that the (E)-4-octenoate ester is a naturally occurring volatile compound in these plant sources. For comparison, the Z-isomer, ethyl (Z)-4-octenoate (CAS: 34495-71-1), is also known to occur in fruits such as apple, passion fruit, and pineapple.thegoodscentscompany.com
Table 1: Occurrence of this compound Esters in Plant Extracts
| Compound Name | CAS Number | Occurrence (Fruit) |
| Ethyl (E)-4-octenoate | 78989-37-4 | Apricot, Nectarine, Pear thegoodscentscompany.com |
| Ethyl (Z)-4-octenoate | 34495-71-1 | Apple, Passion Fruit, Pineapple thegoodscentscompany.com |
Endogenous Formation in Mammalian Systems and Other Organisms
Direct evidence for the endogenous formation of this compound in mammalian systems is not extensively documented in the reviewed literature. While fatty acids, including various octenoic acid derivatives, are integral to mammalian lipid metabolism and cell signaling, specific pathways leading to the de novo endogenous synthesis of this compound have not been clearly elucidated. hmdb.ca
It is important to distinguish this compound from other octanoic acid species commonly found in mammals. For instance, saturated octanoic acid (caprylic acid, PubChem CID: 379) is a well-known medium-chain fatty acid present in the milk of various mammals, as well as in coconut and palm kernel oils. nih.gov Additionally, other octenoic acid isomers or derivatives, such as (2E)-oct-2-enoic acid (PubChem CID: 5282714), have been identified as animal metabolites in insects like Aedes albopictus (mosquito) and Leucophaea maderae (cockroach). ebi.ac.uk Derivatives like 3-hydroxy-octanoic acid (PubChem CID: 10188), an intermediate of β-oxidation, are also known endogenous ligands in humans for the HCA3 receptor. fatplants.net However, these are distinct from this compound.
Detailed Analysis of Biosynthetic Routes
Polyketide Synthase-Mediated Biosynthesis
The most detailed biosynthetic pathway involving an (E)-octenoic acid derivative is found in the context of microbial polyketide synthesis. The C9-backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, serves as a crucial intermediate in the biosynthesis of Bmt, a component of Cyclosporin (B1163) A. researchgate.netnih.gov This process is mediated by a polyketide synthase (PKS) enzyme system, specifically Bmt polyketide synthase, found in Tolypocladium niveum. researchgate.netnih.gov
The biosynthesis initiates with activated building units, including acetyl-CoA, malonyl-CoA, NADPH, and S-adenosylmethionine. researchgate.netnih.gov These intermediates remain enzyme-bound throughout the elongation cycles. Detailed enzymatic studies reveal that premature termination of the biosynthesis can lead to the release of intermediates as coenzyme A thioesters or, in the case of reactive C8-intermediates, as lactones. researchgate.netnih.gov A key step involves the enzyme-bound 3-oxo-4-hexenoic acid, which is identified as the exclusive substrate for the introduction of a methyl group. researchgate.netnih.gov This part of the biosynthesis, encompassing the first elongation cycle, the second condensation reaction, and the methylation step, operates via a processive mechanism. researchgate.netnih.gov The Bmt polyketide synthase exhibits a degree of relaxed specificity regarding the starter unit, capable of recognizing butyryl-CoA with efficiency comparable to crotonyl-CoA, leading to the production of the saturated analog 3-hydroxy-4-methyloctanoyl-CoA. researchgate.netnih.gov
It is important to note that while this pathway provides a detailed understanding of the polyketide synthase-mediated formation of a structurally related (E)-octenoic acid derivative, direct and specific polyketide synthase-mediated biosynthesis of this compound (C8) itself is not extensively detailed in the available literature.
Table 2: Key Intermediates and Reactants in Bmt Polyketide Biosynthesis
| Compound Name | Role in Biosynthesis | Source/Enzyme |
| Acetyl-CoA | Starter/Extender Unit | Bmt Polyketide Synthase researchgate.netnih.gov |
| Malonyl-CoA | Extender Unit | Bmt Polyketide Synthase researchgate.netnih.gov |
| NADPH | Reductant | Bmt Polyketide Synthase researchgate.netnih.gov |
| S-adenosylmethionine | Methyl Donor | Bmt Polyketide Synthase researchgate.netnih.gov |
| 3-oxo-4-hexenoic acid (enzyme-bound) | Methylation Precursor | Bmt Polyketide Synthase researchgate.netnih.gov |
| 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid | Key Intermediate (C9-backbone) | Tolypocladium niveum (via Bmt PKS) researchgate.netnih.gov |
Role as an Intermediate in Complex Molecule Biogenesis (e.g., Cyclosporin A Components)
While this compound itself is not directly cited as an intermediate in the biosynthesis of cyclosporin A, related fatty acid-like structures serve as crucial building blocks in the biogenesis of complex natural products. A notable example is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which functions as the C9-backbone for (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt). acs.orgnih.govnih.gov Bmt is an unusual, non-proteinogenic amino acid that is subsequently incorporated into the immunosuppressant cyclosporin A. acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org The Bmt side chain is critical for the interaction of cyclosporin A with its molecular target, cyclophilin A. biorxiv.orgbiorxiv.org The biosynthesis of this C9-backbone proceeds via a polyketide pathway. acs.orgnih.gov
Identification of Key Precursors (e.g., Acetyl-CoA, Malonyl-CoA)
The biosynthesis of fatty acids, including the polyketide backbone of compounds like 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, relies on fundamental metabolic precursors such as Acetyl-CoA and Malonyl-CoA. acs.orgnih.govnih.gov In the context of 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid biosynthesis, Acetyl-CoA and Malonyl-CoA serve as primary building units, along with NADPH and S-adenosylmethionine. acs.orgnih.govnih.gov Malonyl-CoA is typically generated through the carboxylation of Acetyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). wikipedia.orgharvard.edunih.govaocs.org This initial step is a common feature in both de novo fatty acid synthesis and polyketide biosynthesis. harvard.edupnas.org
Characterization of Biosynthetic Intermediates (e.g., 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid)
The C9-backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, has been identified as the end product of the initial phase in the biosynthesis of Bmt. nih.govresearchgate.net Its structural elucidation was significantly aided by in vivo labeling studies, particularly with [1-13C,18O2]acetate, which demonstrated the retention of 18O in the 3-hydroxy group. nih.govresearchgate.net Further confirmation was achieved through in vitro polyketide assays utilizing enriched enzyme fractions from Tolypocladium niveum. nih.govresearchgate.net The synthesis of this intermediate is orchestrated by a polyketide synthase, specifically referred to as Bmt polyketide synthase or SimG hrPKS. acs.orgnih.govnih.govbiorxiv.org An important intermediate within this pathway is enzyme-bound 3-oxo-4-hexenoic acid, which is the condensation product of the second elongation cycle and serves as the exclusive substrate for the subsequent introduction of a methyl group. acs.orgnih.gov The biosynthetic process is characterized as processive, meaning that intermediates remain bound to the enzyme throughout the elongation cycle until the final product is released. acs.orgnih.gov
Fatty Acid Biosynthesis (FAB) Pathways
Fatty acid biosynthesis (FAB) pathways are fundamental metabolic routes for generating fatty acids, which are essential components of cellular membranes and precursors for various lipids and other biomolecules. These pathways typically involve iterative cycles of condensation, reduction, dehydration, and further reduction, often utilizing acetyl-CoA and malonyl-CoA as building blocks.
Elucidation of Enzyme-Specific Contributions (e.g., FasB in Corynebacterium glutamicum)
In Corynebacterium glutamicum, fatty acid biosynthesis is mediated by two type I fatty acid synthases (FAS-I), FasA and FasB, in conjunction with acetyl-CoA carboxylase (ACC). nih.govresearchgate.netasm.org Research has elucidated specific contributions of these enzymes, particularly FasB, in the supply of precursors for cofactor biosynthesis. FasB plays a distinct physiological role in the biosynthesis of α-lipoic acid by providing its precursor, octanoic acid (a saturated C8 fatty acid). nih.govresearchgate.netasm.org Genetic studies have shown that the disruption of the fasB gene leads to auxotrophy for lipoic acid or its precursor octanoic acid, highlighting its essential role in this specific pathway. nih.govresearchgate.net Furthermore, mutations, such as fasR20, have been observed to upregulate the expression of fasA and fasB genes, influencing fatty acid production in C. glutamicum. nih.gov
Linkages to Cofactor Biosynthesis (e.g., α-Lipoic Acid)
The fatty acid biosynthesis pathway, particularly the FAS-I system, is intrinsically linked to the de novo biosynthesis of essential cofactors like α-lipoic acid in organisms such as Corynebacterium glutamicum. nih.govresearchgate.net α-Lipoic acid, an organosulfur compound derived from caprylic acid (octanoic acid), is a vital cofactor for aerobic metabolism. wikipedia.org The specific involvement of FasB in providing the octanoic acid moiety underscores a direct connection between general fatty acid synthesis machinery and the production of this crucial cofactor. nih.govresearchgate.netasm.org This demonstrates how core metabolic pathways are intricately integrated to support diverse cellular functions.
Enzymatic Mechanisms and Catalytic Specificities
The biosynthesis of complex molecules, including fatty acids and polyketides, is governed by highly specialized enzymatic mechanisms and catalytic specificities. Polyketide synthases (PKSs), such as the Bmt polyketide synthase (SimG hrPKS), are multi-domain enzymes that orchestrate the precise assembly of these molecules. biorxiv.orgbiorxiv.org
Key catalytic domains within these synthases include the acyltransferase (AT) domain, which is responsible for the selective loading of acyl groups, such as acetyl and malonyl units, onto the acyl carrier protein (ACP) domain. biorxiv.org Subsequently, the ketosynthase (KS) domain facilitates a Claisen-like condensation reaction between the acyl-KS and malonyl-ACP, leading to the formation of a β-keto thioester product. biorxiv.org Highly reducing polyketide synthases (hrPKSs) are particularly adept at introducing structural diversity by controlling the extent of β-carbon processing, allowing for the incorporation of β-hydroxyl groups, α,β-double bonds, or methylene (B1212753) groups at specific positions. biorxiv.org
The Bmt polyketide synthase exhibits optimal catalytic activity under specific conditions, including substrate concentrations (e.g., 200 µM Acetyl-CoA, 150 µM Malonyl-CoA, and 200 µM S-adenosylmethionine), a pH around 7, and a temperature of 35 °C. nih.govresearchgate.net This enzyme also demonstrates a processive mechanism, where intermediates remain enzyme-bound throughout the elongation and modification cycles, ensuring efficient and controlled synthesis. acs.orgnih.gov Interestingly, the Bmt polyketide synthase can exhibit a degree of relaxed specificity regarding its starter unit, as evidenced by its recognition and processing of butyryl-CoA to produce the saturated analog of the natural product. acs.orgnih.gov This highlights the intricate balance between strict substrate recognition and catalytic flexibility in these complex enzymatic systems.
Advanced Synthetic Strategies for E 4 Octenoic Acid and Its Analogs
Development of Chemical Total Synthesis Methodologies
The chemical total synthesis of (E)-4-Octenoic acid and its related structures involves a series of carefully orchestrated reactions designed to construct the carbon backbone and introduce the desired functionalities and stereochemical control.
Diastereoselective and Enantioselective Synthetic Approaches
Achieving precise stereochemical control, particularly in establishing the E-configuration of the double bond and any chiral centers, is a primary goal in the synthesis of this compound and its analogs. For instance, the synthesis of (S)-(+)-(E)-3,7-dimethyl-4-octenoic acid, a related octenoic acid, has been accomplished using stereospecific guidechem.comguidechem.com sigmatropic rearrangements, demonstrating high chiral transmission ranging from 97% to 99% researchgate.net. This approach highlights the utility of pericyclic reactions in controlling stereochemistry during carbon-carbon bond formation.
Another example is the synthesis of 3-amino-2-methyl-5E-octenoic acid, an intermediate in the proposed synthesis of Banyasin A. An initial route involved crotylation of 3-benzyloxy-propionaldehyde with Brown's (E)-(+)-crotyldiisopinocampheylborane, which yielded an anti-homoallylic alcohol as a single diastereomer nih.govfrontiersin.orgresearchgate.net. Subsequent steps, including a Kocienski-modified Julia olefination, aimed to establish the E-configuration of the double bond, though challenges with inseparable olefin isomers were noted, emphasizing the complexities in achieving high stereoisomeric purity nih.govfrontiersin.orgresearchgate.net. A revised route for this intermediate also explored substrate-controlled dihydroxylation to introduce stereocenters frontiersin.orgresearchgate.net. Similarly, the efficient synthesis of (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, a chiral β-amino acid, employed enantioselective catalytic hydrogenation of an enamide and stereoselective 1,4-addition of a methyl group and protonation, showcasing strategies for controlling multiple contiguous chiral centers capes.gov.br.
Exploration of Novel Reaction Pathways and Reagents
The development of new reaction pathways and the application of innovative reagents are critical for enhancing the efficiency and selectivity of this compound synthesis. In the context of 3-amino-2-methyl-5E-octenoic acid synthesis, the use of Brown's (E)-(+)-crotyldiisopinocampheylborane for stereoselective crotylation and the Kocienski-modified Julia olefination are examples of specific reagents and methodologies employed to construct the desired unsaturated carbon chain with controlled geometry nih.govfrontiersin.orgresearchgate.net. These methods aim to overcome limitations of traditional synthesis by offering improved control over regioselectivity and stereoselectivity. Beyond specific reagents, the broader field of fatty acid synthesis explores novel biocatalytic transformations, including hydroxylation of alkyl chains, epoxidation of C=C double bonds, reduction of carboxylate groups, and decarboxylation, which represent innovative pathways for deriving various fatty acid intermediates researchgate.net.
Multistep Synthesis Optimization for Yield and Purity
Optimization of multistep synthesis routes is essential to maximize the yield and purity of this compound and its analogs. In the synthesis of 3-amino-2-methyl-5E-octenoic acid, a key intermediate, a yield of 97% was achieved after saponification of the methyl ester nih.govfrontiersin.orgresearchgate.net. However, challenges such as the formation of inseparable mixtures of olefin isomers during certain steps highlight the importance of careful reaction design and purification strategies to ensure high purity nih.govfrontiersin.orgresearchgate.net. The optimization process often involves fine-tuning reaction conditions, selecting appropriate protecting groups, and developing efficient purification techniques to isolate the desired product in high chemical and stereoisomeric purity.
Table 1: Representative Yields and Stereoselectivities in the Synthesis of this compound Analogs
| Compound Synthesized | Key Synthetic Approach | Yield (%) | Stereoselectivity (ee or chiral transmission) | Reference |
| (S)-(+)-(E)-3,7-dimethyl-4-octenoic acid | Stereospecific guidechem.comguidechem.com sigmatropic rearrangements | N/A | 97-99% chiral transmission | researchgate.net |
| 3-amino-2-methyl-5E-octenoic acid | Saponification of methyl ester (part of multi-step) | 97 | N/A (challenges with isomer separation noted) | nih.govfrontiersin.orgresearchgate.net |
| (R)-4-methyloctanoic acid | Enzymatic resolution with Candida antarctica lipase (B570770) | N/A | ≥94% ee (after two cycles) |
Chemo-Enzymatic Synthesis and Biocatalysis
Chemo-enzymatic synthesis and biocatalysis offer mild, highly selective, and environmentally friendly alternatives or complements to traditional chemical synthesis for producing complex molecules like this compound and its derivatives.
Application of Lipases and Other Enzymes in Synthesis
Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are a widely utilized class of enzymes in organic synthesis due to their versatility, commercial availability, and ability to catalyze reactions under mild conditions without requiring cofactors scielo.br. They are particularly effective in esterification, transesterification, and hydrolysis reactions. For example, immobilized Candida antarctica lipase B (Novozym® 435) has been successfully applied in the esterification of octanoic acid with hexanol in solvent-free systems, demonstrating high affinity for substrates researchgate.net. This lipase has also been used for the condensation of ammonia (B1221849) with octanoic acid, achieving quantitative conversion nih.gov.
Beyond simple esterifications, lipases facilitate the in situ generation of peroxycarboxylic acids from carboxylic acids and hydrogen peroxide, which can then be used for epoxidation reactions. This chemo-enzymatic approach has been demonstrated with octanoic acid to produce peroxyoctanoic acid for the epoxidation of α-pinene ijcea.org. Similarly, lipase-catalyzed perhydrolysis of carboxylic acids (including octanoic acid) in the presence of H2O2 is a key step in the chemo-enzymatic synthesis of diols from propenylbenzenes, highlighting their role in oxidative transformations nih.govfrontiersin.org. Various immobilized lipases from sources such as Mucor javanicus, Pseudomonas cepacia, Rhizopus oryzae, Aspergillus niger, and Candida rugosa have been explored for esterification reactions involving octanoic acid, with Mucor javanicus lipase showing high yields (62-97%) scielo.br.
Stereochemical Control through Biocatalytic Transformations
Biocatalysts are highly valued for their exceptional ability to exert regio-, enantio-, and chemoselectivity, enabling the synthesis of organic substrates with high efficiency and selectivity ucc.iemdpi-res.com. This is particularly advantageous for controlling the stereochemistry of chiral molecules. For instance, hydrolase-catalyzed kinetic resolutions have been successfully employed to produce highly enantioenriched 3-aryl alkanoic acids, achieving enantiomeric purities of up to >98% ee ucc.ie. While this example pertains to 3-aryl alkanoic acids, the principle of using lipases for kinetic resolution to obtain enantiopure compounds is broadly applicable to fatty acids.
In the context of octenoic acid derivatives, the enantioselective esterification of 4-methyloctanoic acid using lipases, specifically Candida antarctica lipase, has been reported to produce the (R)- or (S)-enantiomers with high enantiomeric excess (e.g., ≥94% ee for the (R)-enantiomer after two cycles) . This demonstrates the precise stereochemical control that can be achieved through biocatalytic transformations, which is critical for the synthesis of chirally pure fatty acids and their analogs.
Solvent-Free Systems in Enzymatic Esterification
Enzymatic esterification in solvent-free systems represents an advanced and environmentally benign approach for synthesizing fatty acid esters, including those derived from octenoic acids. This method leverages the catalytic activity of enzymes, primarily lipases, in the absence of organic solvents, offering advantages such as reduced environmental impact, simplified downstream processing, and enhanced product purity. srce.hrulisboa.ptnih.govmdpi.com
Studies on lipase-catalyzed esterification in solvent-free conditions have demonstrated their applicability for various fatty acids. For instance, the synthesis of polyglycerol fatty acid esters and xylitol (B92547) fatty acid esters has been successfully achieved using immobilized lipases in solvent-free environments. srce.hrnih.gov A key challenge in these systems is managing the high viscosity of substrates and products, as well as the efficient removal of water generated during the esterification reaction, which can shift the equilibrium and inhibit enzyme activity. srce.hrrsc.org Techniques such as nitrogen flushing or the use of molecular sieves have been employed to address water removal. srce.hr
Research on the esterification of glycerol (B35011) with n-octanoic acid (a saturated analog of octenoic acid) in neat reaction mixtures (solvent-free) has shown that lipases can effectively catalyze these reactions, leading to various mono-, di-, and trioctanoyl glycerol products. nist.gov The mechanism of ester synthesis in solvent-free systems involving lipases can proceed through a two-step reaction involving hydrolysis and subsequent esterification. nih.govresearchgate.net The polarity of reactants can influence lipase activity in these systems. nih.govresearchgate.net
The use of deep eutectic solvents (DESs) as both reaction media and substrate pools has also been explored for lipase-catalyzed esterification under solvent-free conditions. For example, the synthesis of (-)-menthol fatty acid esters from (-)-menthol and fatty acids like octanoic, decanoic, and dodecanoic acid has been achieved in DESs, demonstrating high conversions, particularly with the addition of a small percentage of water to enhance enzyme activity. dechema-dfi.de
These findings suggest that while direct studies on this compound in solvent-free enzymatic esterification may not be extensively documented, the principles and methodologies established for other fatty acids and their esters are highly relevant. The ability to achieve high conversions under mild conditions makes solvent-free enzymatic systems a promising avenue for the sustainable production of this compound esters.
Preparation of Isomers and Chemically Modified Derivatives
The synthesis of this compound and its related isomers and derivatives is crucial for exploring their diverse applications. Advanced synthetic strategies are employed to control the position and geometry of the double bond, as well as to introduce specific functional groups.
Synthesis of Positional and Geometric Isomers
The precise control over the double bond position and geometry (E/Z) is a fundamental aspect of synthesizing octenoic acid isomers. While direct synthetic routes for this compound are not explicitly detailed in the provided search results, general strategies for unsaturated fatty acids and related compounds offer insights into potential methodologies.
For instance, the geometric isomer (Z)-4-octenoic acid can be obtained through the oxidation of its corresponding alcohol, (Z)-4-octen-1-ol, using oxidizing agents like pyridinium (B92312) chlorochromate or potassium permanganate. smolecule.com This highlights a common approach where a precursor with the desired double bond configuration is synthesized and then converted to the carboxylic acid.
The synthesis of positional and geometric isomers of longer-chain fatty acids, such as octadecenoic acids, has been achieved through modifications of established procedures. These often involve coupling a haloalkyl compound with a substituted acetylene (B1199291) using reagents like n-butyl lithium in hexamethylphosphoramide, followed by selective partial hydrogenation (semihydrogenation) to control the double bond geometry (cis or trans). nih.govcapes.gov.br These principles can be adapted for the synthesis of octenoic acid isomers.
Stereoselective synthetic methods are also employed for more complex octenoic acid derivatives. For example, the synthesis of 3-amino-2-methyl-5E-octenoic acid has been explored using strategies such as Kocienski-modified Julia olefination, which can favor the desired E-configuration, or through aldol (B89426) condensations. nih.govfrontiersin.org Such methods underscore the importance of precise control over stereochemistry during the formation of the carbon backbone and the introduction of the double bond.
Another strategy involves the selective destruction or isomerization of undesired isomers. For instance, in the preparation of α,β-unsaturated acids, acid treatment can be used to destroy unconjugated isomers while leaving the conjugated compound intact, or to induce trans-cis isomerization for lactone formation. orgsyn.orgjst.go.jp The existence of 2-octenoic acid, which can exist in cis and trans forms, further illustrates the importance of controlling double bond position and geometry in octenoic acid chemistry. hmdb.ca
Derivatization for Biological Probes and Analytical Standards (e.g., Methyl Esters, Ethyl Esters)
Derivatization of this compound into esters, particularly methyl and ethyl esters, is a common practice for various applications, including their use as biological probes and analytical standards. These derivatives often possess enhanced volatility, making them suitable for analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which is crucial for identification and quantification in complex mixtures.
Methyl (E)-4-octenoate (PubChem CID: 5366856) thegoodscentscompany.comnih.gov and Ethyl (E)-4-octenoate (PubChem CID: 5352799) thegoodscentscompany.com are important examples of such derivatives. Their synthesis typically involves the esterification of this compound with methanol (B129727) or ethanol, respectively, often catalyzed by acids (e.g., Fischer esterification) or enzymes (as discussed in Section 3.2.3).
These esters are valuable as analytical standards for the precise identification and quantification of this compound in biological samples or food products. For instance, methyl esters of fatty acids are routinely prepared for GC analysis due to their volatility. The derivatization process allows for better separation and detection in chromatographic systems. Beyond analytical applications, these esters can also serve as intermediates in the synthesis of more complex molecules or as components in flavor and fragrance industries due to their distinct olfactory properties. thegoodscentscompany.comthegoodscentscompany.com
Compound Information
Investigation of Biological Activity and Physiological Roles of E 4 Octenoic Acid
Metabolic Fate and Intermediary Metabolism
The metabolic processing of (E)-4-Octenoic acid is integral to its physiological functions, involving its integration into lipid metabolism, participation in fatty acid turnover, and contribution to cellular energy dynamics.
Integration into Lipid Metabolism and Fatty Acid Turnover Pathways
This compound participates in both general lipid metabolism and specific fatty acid metabolism pathways foodb.cahmdb.ca. Fatty acids, including medium-chain varieties, are typically consumed as components of phospholipids (B1166683) and triglycerides, which undergo hydrolysis in the digestive system to yield mono- and diglycerides along with free fatty acids mdpi.com. Once absorbed by the intestinal mucosa, these fatty acids are distributed throughout the body europa.eu.
Within cells, fatty acids can be re-esterified to form triacylglycerols, which are then stored in adipose tissue, serving as an energy reserve mdpi.comeuropa.eu. Alternatively, they can be enzymatically degraded to produce energy, primarily through beta-oxidation mdpi.comeuropa.eu. For unsaturated fatty acids like this compound, additional isomerization steps are often necessary before they can fully enter the beta-oxidation cycle europa.eu.
Studies using fluorescently labeled fatty acids, such as 8-(9-anthryl)-6c-octenoic acid (a related octenoic acid derivative), have demonstrated their incorporation into various lipid classes within cells. These include neutral lipids like triglycerides, diglycerides, and cholesterol esters, with a predominant incorporation into phospholipid classes such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. A lesser extent of incorporation was observed as N-acyl components of sphingolipids uni-koeln.de. This incorporation into complex membrane lipids signifies efficient membrane transport, activation by acyl-CoA synthetase, and their role as substrates for O-acyl and N-acyl transferases crucial for phospho- and sphingolipid biosynthesis uni-koeln.de.
In plants, de novo fatty acid biosynthesis occurs in distinct subcellular compartments, namely plastids and mitochondria, providing acyl building blocks for membrane lipids, signaling lipids, and storage lipids oup.com. The mitochondrial fatty acid synthesis (mtFAS) system is known to generate octanoic acid (a saturated eight-carbon fatty acid) for lipoic acid biosynthesis, as well as longer-chain fatty acids oup.com.
Role in Oxidative Processes (e.g., Lipid Peroxidation)
This compound is linked to the biochemical process of lipid peroxidation foodb.cahmdb.ca. Lipid peroxidation is a complex process associated with oxidative stress, where reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) within membrane lipid bilayers researchgate.netnih.govfrontiersin.org. This process generates reactive aldehyde species that can covalently modify proteins and DNA, contributing to cellular damage and chronic inflammation researchgate.netnih.govpnas.org. Unsaturated fatty acids, including this compound, are particularly susceptible to lipid peroxidation, especially in the presence of oxygen and catalysts such as iron cambridge.org. The specific mechanism of lipid peroxidation can influence the distribution of oxidation products and their subsequent biological effects acs.org.
Contribution to Cellular Energy Homeostasis
As a medium-chain fatty acid, this compound is recognized as an energy source foodb.cahmdb.ca. Fatty acids are critical for cellular energy production, primarily through beta-oxidation, a catabolic pathway that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle mdpi.comeuropa.eufrontiersin.org.
Research on octanoic acid (a saturated C8 fatty acid) provides insights into the potential contributions of eight-carbon fatty acids to energy homeostasis. Studies in mice fed an octanoic acid-enriched diet demonstrated improved endurance capacity and a reprogramming of mitochondrial biogenesis in skeletal muscle, leading to enhanced oxidative capacities researchgate.netmdpi.com. This effect was associated with the activation of AMP-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy sensing. AMPK activation promotes fatty acid oxidation while suppressing fatty acid synthesis, thereby contributing to metabolic balance mdpi.com.
While octanoic acid has been observed to induce depolarization in GT1-7 cells, it's important to note that long-chain fatty acids like oleate (B1233923) can cause hyperpolarization in these same cells, indicating diverse and complex roles for different fatty acids in modulating neuronal excitability and nutrient sensing nih.gov. Furthermore, the HCA3 receptor, a member of the hydroxy-carboxylic acid receptor family, is activated by 3-hydroxy-octanoic acid, an intermediate of beta-oxidation. This receptor is expressed in adipose tissue and mediates anti-lipolytic effects, suggesting a role in sensing metabolic states and regulating lipid mobilization for energy frontiersin.org.
Cellular and Molecular Biological Functions
Beyond its metabolic roles, this compound may exert specific cellular and molecular biological functions, including potential signaling roles and direct interactions with cellular components.
Potential Role as a Signaling Molecule in Cellular Processes
This compound is associated with cell signaling as a cellular process foodb.cahmdb.ca. Fatty acids, in general, are increasingly recognized for their diverse regulatory functions beyond structural and metabolic roles. They can act as secondary messengers, modulate enzymatic activities, and serve as precursors for the synthesis of cytokines and other signaling molecules frontiersin.org. Moreover, free fatty acids can directly function as ligands for various membrane, cytosolic, and nuclear receptors, influencing a wide array of physiological and pathological conditions frontiersin.org.
Although specific studies on this compound as a direct signaling molecule are limited, related medium-chain fatty acids provide illustrative examples. For instance, octanoic acid (a saturated C8 fatty acid) has been shown to bind to the olfactory receptor OLFR15. This binding was found to potentiate glucose-stimulated insulin (B600854) secretion and improve glucose tolerance in vivo, highlighting the capacity of medium-chain fatty acids to act as signaling molecules influencing systemic metabolism mdpi.com. Additionally, derivatives such as nitro fatty acids, including certain (E)-octenoic acid derivatives, have been investigated for their signaling modulation properties, suggesting a broader class of fatty acid-derived signaling molecules ontosight.ai. Products resulting from lipid peroxidation, such as epoxyketooctadecenoic acids (EKODEs), are also known to play crucial roles in cellular signaling, often in the context of oxidative stress responses researchgate.net.
Interactions with Cellular Membranes and Subcellular Components
This compound is identified as a membrane stabilizer and is found in various subcellular locations, including the membrane, cell membrane, cytoplasm, and adiposome foodb.cahmdb.ca. Fatty acids are fundamental building blocks of biological membranes, forming phospholipids that contribute to the structural integrity and fluidity of these vital cellular barriers frontiersin.org.
The effective incorporation of fluorescently labeled fatty acids, including an octenoic acid derivative, into the complex membrane lipids of cells has been experimentally demonstrated. These probes were observed to label the membranes of all subcellular particles, indicating uninhibited membrane transport and direct integration into the lipid moieties of these membranes uni-koeln.de. This suggests that this compound, as an unsaturated medium-chain fatty acid, can readily incorporate into and interact with cellular membranes.
The lipid bilayers of membranes are also primary sites for oxidative processes like lipid peroxidation nih.govfrontiersin.org. Bioactive aldehydes, which are products of lipid peroxidation such as 4-hydroxy-2-nonenal (HNE), are highly hydrophobic and preferentially associate with the membranes where they are produced, though they can also diffuse to other cellular compartments frontiersin.org. These interactions can lead to the modification of membrane proteins, affecting their function and contributing to cellular responses nih.govfrontiersin.org. For example, studies on perfluoro-octanoic acid (PFOA), a structurally distinct compound but sharing an eight-carbon chain, have shown that it can interact with membrane microdomains and influence the activity of membrane-bound receptors, such as the insulin receptor. This highlights a mechanism by which fatty acid-like compounds can modulate cellular signaling by affecting membrane protein function nih.gov.
Sophisticated Analytical Methodologies for E 4 Octenoic Acid Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of fatty acids like (E)-4-Octenoic acid. It allows for the separation of the analyte from other components, which is a critical prerequisite for accurate quantification and identification.
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids such as this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. A common derivatization method is the conversion of the carboxylic acid to its corresponding methyl ester, known as a fatty acid methyl ester (FAME).
When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectral data for each component, which can be compared to spectral libraries for positive identification. jeol.com Electron ionization (EI) is a frequently used ionization method in GC-MS, which generates reproducible fragmentation patterns that serve as a molecular fingerprint. jeol.com While EI is a "hard" ionization technique that can sometimes lead to the absence of a clear molecular ion, especially in unsaturated compounds, it provides rich structural information through its fragmentation patterns. jeol.com
Table 1: Predicted GC-MS Data for this compound Derivative
| Derivative | Predicted Fragment (m/z) | Interpretation |
|---|---|---|
| Trimethylsilyl (TMS) ester | 214 | Molecular Ion [M]+ |
| Trimethylsilyl (TMS) ester | 199 | Loss of a methyl group [M-15]+ |
| Trimethylsilyl (TMS) ester | 117 | Fragment corresponding to the TMS-ester group |
Data based on predicted spectra. foodb.ca
High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not suitable for GC, such as those that are non-volatile or thermally labile. For organic acids, HPLC offers several modes of separation. researchgate.net When connected to a tandem mass spectrometer (LC-MS/MS), it provides an exceptionally high degree of sensitivity and selectivity, making it ideal for analyzing trace levels of fatty acids in complex biological samples. springernature.com Soft ionization techniques like electrospray ionization (ESI) are typically used, which keep the molecule intact and provide accurate molecular weight information. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is one of the most common modes of HPLC. It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid to suppress the ionization of the carboxylic acid group, would be employed. sielc.com This suppression enhances retention on the nonpolar stationary phase. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.
Ion chromatography is a valuable technique for the analysis of ionic compounds, including organic acids. thermofisher.com
Ion-Exclusion Chromatography (IEC) : This technique separates neutral or partially ionized molecules. It is particularly useful for separating hydrophilic organic acids from a complex sample matrix. researchgate.netdiduco.com The separation mechanism is based on the repulsion of anions from the negatively charged stationary phase of a cation exchange resin. researchgate.net Stronger acids, which are more ionized, are repelled more and elute earlier, while weaker acids can penetrate the resin pores to a greater extent and are retained longer.
Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge through interactions with an oppositely charged stationary phase. cytivalifesciences.comphenomenex.com For the analysis of this compound, which is an anion in its deprotonated state, anion-exchange chromatography would be used. phenomenex.com This involves a positively charged stationary phase that reversibly binds the negatively charged carboxylate group of the fatty acid. Elution is typically achieved by increasing the concentration of a competing ion (e.g., from a salt) in the mobile phase. cytivalifesciences.com
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography separates compounds, spectroscopy and spectrometry are essential for elucidating their structures.
Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structure of a compound. The molecular formula of this compound is C8H14O2, with a molecular weight of approximately 142.20 g/mol and a monoisotopic mass of 142.099 Da. nih.gov
In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The double bond in this compound will also influence the fragmentation, leading to characteristic cleavages at the allylic positions. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific ion and inducing further fragmentation. nih.govnih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H14O2 | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| Monoisotopic Mass | 142.099379685 Da | nih.gov |
| Predicted [M+H]+ (LC-MS) | 143.10666 | foodb.ca |
| Predicted [M-H]- (LC-MS) | 141.09215 | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides distinct peaks that confirm the presence of its key structural features: a carboxylic acid group and a trans-disubstituted double bond.
The carboxylic acid functional group gives rise to two particularly prominent absorption bands. The first is a very broad and strong band appearing in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The second is a sharp, intense peak between 1760 and 1690 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. libretexts.orglibretexts.org
The presence of the carbon-carbon double bond (C=C) in the trans configuration also results in specific absorptions. The C=C stretching vibration for an alkene typically appears in the 1680-1640 cm⁻¹ region, though it can sometimes be weak or obscured. libretexts.org More definitive for the trans configuration is the C-H out-of-plane bending (wagging) vibration, which gives a strong, distinct peak in the 970-960 cm⁻¹ range. The C-O stretching vibration of the carboxylic acid is also identifiable, typically appearing between 1320 and 1210 cm⁻¹. libretexts.org
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Carbonyl (C=O) | Stretch | 1760 - 1690 | Strong, Sharp |
| Alkene (C=C) | Stretch | 1680 - 1640 | Variable to Weak |
| trans-Alkene (=C-H) | Bend (Out-of-plane) | 970 - 960 | Strong |
| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the precise structure of this compound by identifying the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each type of proton. The most downfield signal is a singlet corresponding to the acidic proton of the carboxylic acid (COOH), typically appearing above 10 ppm. The two vinyl protons on the trans double bond (=CH) are expected to resonate in the 5.4-5.6 ppm region as complex multiplets. The trans-coupling constant (J-value) between these protons is typically large (around 15 Hz), which is a key indicator of the (E)-stereochemistry. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group appear around 2.4 ppm, while the methylene protons adjacent to the double bond are found near 2.1 ppm. The remaining aliphatic protons show signals further upfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with a chemical shift typically in the range of 175-185 ppm. The two olefinic carbons (C=C) of the double bond appear between 120 and 140 ppm. The carbon atom alpha to the carbonyl group (α-carbon) resonates around 30-40 ppm. The other aliphatic carbons in the chain appear at higher field strengths (lower ppm values).
| Spectrum Type | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| ¹H NMR | -COOH | > 10 | Singlet, broad |
| -CH=CH- | ~ 5.4 - 5.6 | Multiplet | |
| -CH₂-COOH | ~ 2.4 | Triplet | |
| =CH-CH₂- | ~ 2.1 | Multiplet | |
| -CH₂-CH₃ | ~ 1.4 | Sextet | |
| -CH₃ | ~ 0.9 | Triplet | |
| ¹³C NMR | -COOH | ~ 180 | Carbonyl carbon |
| -CH=CH- | ~ 125 - 135 | Olefinic carbons | |
| -CH₂-COOH | ~ 34 | Alpha-carbon | |
| Aliphatic -CH₂- and -CH₃ | ~ 13 - 30 | Other sp³ carbons |
Sample Preparation and Derivatization Strategies
Extraction and Enrichment Protocols for Complex Matrices
Analyzing this compound, a short-chain fatty acid (SCFA), in complex biological matrices such as feces, blood, or urine requires effective sample preparation to isolate it from interfering components. creative-proteomics.com Common strategies include solvent extraction and solid-phase microextraction (SPME).
Solvent Extraction: Liquid-liquid extraction (LLE) is a widely used method based on partitioning the analyte between an aqueous sample and an immiscible organic solvent. frontiersin.org For SCFAs, the sample is typically acidified to protonate the carboxylic acids, making them more soluble in organic solvents like diethyl ether or ethyl acetate. The organic phase containing the SCFAs is then collected for analysis. creative-proteomics.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb analytes directly from the sample matrix. creative-proteomics.com The fiber is exposed to the headspace above the sample or directly immersed in the liquid sample. After an equilibration period, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. This method serves to both extract and concentrate the analytes.
Often, derivatization is required to enhance the volatility and thermal stability of SCFAs for gas chromatography analysis. creative-proteomics.com Common derivatizing agents include silylating agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) or those used in esterification reactions, such as propyl chloroformate (PCF). frontiersin.orgnih.govnih.gov
Use of Internal Standards and Isotope Dilution for Quantification
Accurate and reproducible quantification of this compound relies heavily on the use of internal standards to correct for analyte loss during sample preparation and for variations in instrument response. creative-proteomics.comnih.gov An internal standard is a compound that is structurally similar to the analyte but not present in the sample. It is added at a known concentration to both the calibration standards and the unknown samples before any processing steps. creative-proteomics.com
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantification technique. plos.orgplos.org This method utilizes a stable isotope-labeled version of the analyte—for instance, this compound labeled with deuterium (²H) or carbon-13 (¹³C)—as the internal standard. dntb.gov.ualipidmaps.org A precisely known amount of the labeled standard is added to the sample at the earliest stage of preparation. lipidmaps.org
Because the stable isotope-labeled standard is chemically identical to the analyte, it behaves the same way during extraction, derivatization, and chromatographic separation. plos.org However, it can be distinguished from the unlabeled analyte by a mass spectrometer due to its higher mass. Quantification is achieved by measuring the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard. plos.org This ratio is then used to calculate the exact concentration of the analyte in the original sample, providing highly accurate and precise results by correcting for matrix effects and procedural losses. plos.orgchemrxiv.org
Emerging Research Frontiers and Prospective Investigations of E 4 Octenoic Acid
Advanced Metabolic Engineering for Sustainable Production
The sustainable production of valuable chemical compounds through biological systems is a rapidly advancing field. For (E)-4-Octenoic acid, metabolic engineering offers a promising avenue to develop environmentally friendly and cost-effective biosynthesis routes. Currently, specific detailed research on the metabolic engineering of microorganisms or plants for the sustainable production of this compound is not widely reported in the public domain.
Prospective investigations in this area would involve:
Identification and Elucidation of Biosynthetic Pathways: A critical first step would be to fully map the enzymatic pathways responsible for this compound synthesis in any natural producers, if they exist. This would involve identifying key enzymes, genes, and regulatory mechanisms.
Strain Engineering: Utilizing synthetic biology tools, microbial hosts such as Escherichia coli or Saccharomyces cerevisiae could be engineered to express the identified biosynthetic pathways. This would involve optimizing gene expression, cofactor availability, and precursor supply to maximize the yield of this compound.
Process Optimization: Beyond genetic modifications, optimizing fermentation conditions, including nutrient media, temperature, and pH, would be crucial for achieving high titers and productivity in bioreactor systems.
While specific data tables on engineered strains for this compound production are not currently available in public research, the general principles of metabolic engineering for fatty acid production suggest significant potential for future development.
Development of Novel Stereospecific Synthetic Routes
The "E" designation in this compound denotes its trans configuration around the double bond, highlighting the importance of stereochemistry. The development of novel stereospecific synthetic routes is crucial for producing the compound with high purity and desired isomeric form, especially if specific biological activities are found to be stereodependent. Publicly available detailed research on novel stereospecific synthetic routes specifically for this compound is currently limited.
Future research in this domain could focus on:
Catalytic Asymmetric Synthesis: Exploring the use of chiral catalysts (e.g., transition metal complexes, organocatalysts) to achieve high enantiomeric and diastereomeric purity in the synthesis of this compound. This would involve designing reactions that selectively form the trans double bond.
Chemoenzymatic Approaches: Combining enzymatic reactions, which are inherently stereoselective, with traditional chemical synthesis steps. Enzymes capable of forming trans double bonds or modifying precursors in a stereospecific manner could be leveraged.
Green Chemistry Principles: Developing synthetic routes that minimize waste, use renewable reagents, and operate under milder conditions, aligning with sustainable chemical manufacturing.
The absence of specific detailed research findings or comparative data tables on various stereospecific routes for this compound suggests this is an open area for innovative synthetic chemistry.
Deeper Elucidation of Unexplored Biological Signaling Pathways
While this compound is known as a medium-chain fatty acid, its specific roles in biological signaling pathways remain largely unexplored in the published literature. Many fatty acids act as ligands for G protein-coupled receptors (GPCRs) or serve as precursors for potent signaling molecules.
Prospective research endeavors include:
Receptor Deorphanization: Investigating whether this compound interacts with known or orphan fatty acid receptors (e.g., FFAR1, FFAR2, FFAR3, FFAR4) and characterizing the nature of these interactions (agonist, antagonist).
Metabolite Profiling in Biological Systems: Analyzing changes in this compound levels in response to various physiological or pathological stimuli using advanced metabolomics techniques. This could provide clues about its involvement in specific biological processes.
Downstream Signaling Cascade Analysis: If receptor interactions are identified, further studies would focus on elucidating the intracellular signaling cascades activated or modulated by this compound, such as changes in cAMP levels, calcium mobilization, or gene expression.
Currently, specific detailed research findings on the biological signaling pathways directly modulated by this compound are not widely documented.
Q & A
Q. What are the established methods for synthesizing (E)-4-Octenoic acid, and how can purity be ensured?
this compound is typically synthesized via esterification or hydrolysis of its ethyl/methyl esters. For example, this compound ethyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid. Purification is achieved through fractional distillation or column chromatography. Purity verification requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy . Experimental protocols must detail reaction conditions (temperature, catalysts) and characterization data (retention times, spectral peaks) to ensure reproducibility .
Q. How is this compound quantified in biological or environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying volatile derivatives like this compound ethyl ester. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For non-volatile forms, derivatization (e.g., silylation) enhances detectability. Researchers should report limits of detection (LOD), recovery rates, and instrument parameters (column type, ionization mode) to enable cross-study comparisons .
Q. What natural sources or biosynthetic pathways produce this compound?
this compound derivatives, such as ethyl esters, are identified in plant matrices. For instance, in pear fruits, esterification of fatty acids during storage under controlled conditions (e.g., 0°C vs. ambient) leads to significant variations in concentrations, suggesting enzymatic activity (e.g., lipases) and substrate availability as key drivers . Studies should include controlled storage experiments with metabolic profiling to trace precursor-product relationships .
Advanced Research Questions
Q. How do stereochemical configurations (E vs. Z isomers) of 4-Octenoic acid influence its reactivity or biological activity?
The (E) isomer’s planar structure may enhance intermolecular interactions in catalytic or receptor-binding contexts compared to the (Z) isomer. Computational modeling (e.g., density functional theory) can predict electronic and steric effects, while comparative bioassays (e.g., enzyme inhibition) validate activity differences. Researchers must report isomer purity (via chiral chromatography) and control for isomerization during experiments .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
Accelerated stability studies should employ factorial designs varying pH (2–9), temperature (4–40°C), and exposure time. Degradation kinetics are modeled using Arrhenius equations. Analytical methods (e.g., HPLC-UV) track decomposition products. Replicates and negative controls (e.g., inert atmospheres) mitigate confounding factors like oxidation .
Q. How can contradictory data on this compound’s concentration in plant tissues be resolved?
Discrepancies may arise from extraction efficiency (e.g., solvent polarity), storage conditions, or genetic variability in plant samples. Meta-analyses should stratify data by methodology (e.g., headspace GC vs. solvent extraction). Controlled replication studies with standardized protocols (e.g., NIST reference materials) improve comparability .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Nonlinear regression models (e.g., log-logistic curves) estimate EC50 values. ANOVA or mixed-effects models account for batch variability. Error bars should represent standard deviations from ≥3 replicates. Sensitivity analyses (e.g., bootstrapping) assess robustness .
Methodological Guidance
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Provide step-by-step protocols, including reaction monitoring (TLC/Rf values).
- Report yields, purification methods, and spectroscopic data (1H/13C NMR, IR) for novel compounds.
- Deposit raw data (e.g., chromatograms) in supplementary materials .
Q. What strategies mitigate biases in studies exploring this compound’s ecological roles?
- Use double-blind designs for sample analysis.
- Validate findings with orthogonal methods (e.g., enzymatic assays and MS-based quantification).
- Disclose funding sources and conflicts of interest in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
